molecular formula C18H12Cl2 B3031662 1,1':2',1''-Terphenyl, 2,5-dichloro- CAS No. 61577-02-4

1,1':2',1''-Terphenyl, 2,5-dichloro-

Cat. No. B3031662
CAS RN: 61577-02-4
M. Wt: 299.2 g/mol
InChI Key: RLCCKODQXQURCF-UHFFFAOYSA-N
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Description

“1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” is a chemical compound with the molecular formula C18H12Cl2 . It has an average mass of 299.194 Da and a monoisotopic mass of 298.031616 Da .


Molecular Structure Analysis

The molecular structure of “1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” consists of 18 carbon atoms, 12 hydrogen atoms, and 2 chlorine atoms . The exact structure and arrangement of these atoms could not be found in the available sources.


Physical And Chemical Properties Analysis

“1,1’:2’,1’'-Terphenyl, 2,5-dichloro-” has a density of 1.2±0.1 g/cm3, a boiling point of 380.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 167.3±17.3 °C . The index of refraction is 1.616, and it has a molar refractivity of 85.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization

1,1':2',1''-Terphenyl, 2,5-dichloro- derivatives are synthesized and characterized for their potential applications in various fields. For instance, new terphenyl ligands modified by alkyl substitution on the central ring have been designed for stabilizing novel low valent main group species or transition metal heteronuclear multiply bonded compounds (Stanciu et al., 2006).

Applications in Organometallic Chemistry

These compounds find applications in organometallic chemistry. A study explored sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers (Shah et al., 2000).

Role in Synthesis of Novel Compounds

Terphenyl derivatives are utilized in synthesizing a series of novel compounds, such as heavy cyclodipnictadiphosphanes, indicating their versatility in synthetic chemistry (Hinz et al., 2016).

Optoelectronic and Nonlinear Optical Properties

The fluorinated terphenyl compounds exhibit significant potential in optoelectronic and third-order nonlinear optical properties. This makes them candidates for applications in the field of photonics and electronics (Adeel et al., 2021).

Molecular Stability Studies

These compounds are also used in studying molecular stability, as seen in the synthesis and investigation of sterically encumbered terphenyl halides (Twamley et al., 2000).

Regioselective Synthesis Applications

They play a role in regioselective synthesis, such as the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles (Hu et al., 2008).

Charge Transfer Studies

These compounds are also significant in charge transfer studies, as demonstrated by the investigation of charge transfer complexes involving terphenyls (Srivastava & Prasad, 1970).

Crystallography and Structural Analysis

Crystallographic studies of terphenyl derivatives provide insights into their structural characteristics and potential applications in materials science (Klien et al., 2015).

properties

IUPAC Name

1,4-dichloro-2-(2-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2/c19-14-10-11-18(20)17(12-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCKODQXQURCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210582
Record name 1,1':2',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61577-02-4
Record name 1,1':2',1''-Terphenyl, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061577024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':2',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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